7-Methoxy-6-methyl-indan-4-carbaldehyde molecular weight and formula
7-Methoxy-6-methyl-indan-4-carbaldehyde molecular weight and formula
An In-Depth Technical Guide to 7-Methoxy-6-methyl-indan-4-carbaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 7-Methoxy-6-methyl-indan-4-carbaldehyde, a substituted indane derivative with significant potential as a versatile intermediate in organic synthesis and a scaffold for drug discovery. We will delve into its fundamental molecular and physicochemical properties, explore robust synthetic pathways with mechanistic insights, detail its chemical reactivity, and discuss its potential applications in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Molecular Profile and Physicochemical Properties
7-Methoxy-6-methyl-indan-4-carbaldehyde is a bicyclic aromatic aldehyde. The indane core, consisting of a benzene ring fused to a cyclopentane ring, provides a rigid and synthetically versatile framework.[1] The specific substitution pattern—a methoxy and a methyl group on the aromatic ring and a carbaldehyde (formyl) group—imparts distinct electronic and steric properties that govern its reactivity and potential biological activity.[1]
Table 1: Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | Derived |
| Molecular Weight | 190.24 g/mol | [1] |
| CAS Number | 1092553-16-6 | [1] |
| Appearance | Not specified; likely a solid | Inferred |
| InChI Key | URHKYMXTWTUNAR-UHFFFAOYSA-N | [1] |
Spectroscopic Signature
The structural identity of 7-Methoxy-6-methyl-indan-4-carbaldehyde can be unequivocally confirmed through standard spectroscopic techniques. The following table outlines the anticipated chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, based on the analysis of its functional groups and related structures.[1][2]
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | Highly deshielded due to the electron-withdrawing carbonyl and aromatic ring anisotropy.[1] |
| Aromatic (Ar-H) | 6.8 - 7.5 | Singlet (s) | A single proton remains on the aromatic ring. | |
| Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet (s) | Typical range for an aryl methoxy group.[2] | |
| Aliphatic (-CH₂-) | 2.5 - 3.2 | Multiplets (m) | Protons of the cyclopentane ring. | |
| Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) | Aromatic methyl group. | |
| ¹³C NMR | Carbonyl (C=O) | 190 - 195 | - | Characteristic chemical shift for an aromatic aldehyde.[2] |
| Aromatic (Ar-C) | 110 - 160 | - | Includes substituted and unsubstituted carbons. | |
| Methoxy (-OCH₃) | 55 - 58 | - | Typical range for an aryl methoxy carbon.[2] | |
| Aliphatic (-CH₂) | 25 - 40 | - | Carbons of the cyclopentane ring. | |
| Methyl (-CH₃) | 15 - 20 | - | Aromatic methyl carbon. |
The Indane Scaffold: A Privileged Structure in Medicinal Chemistry
The indane core is recognized as a "privileged scaffold" in medicinal chemistry, as this structural motif is present in numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid conformation allows for the precise spatial arrangement of substituents, which can lead to high-affinity interactions with biological targets. The established success of indane-based drugs, such as the anti-Alzheimer's agent Donepezil and the anti-inflammatory drug Sulindac, underscores the therapeutic potential of novel indane derivatives.[1]
Caption: The indane scaffold as a core component in various molecules.
Synthesis and Mechanistic Insights
A robust and logical synthetic route to 7-Methoxy-6-methyl-indan-4-carbaldehyde begins with the commercially available precursor, 7-Methoxy-6-methyl-indan-1-one.[1][3] This starting material is advantageous as it already contains the correctly substituted indane core. The synthesis can be efficiently executed in a two-step sequence: reduction of the ketone, followed by formylation of the aromatic ring.
Caption: Two-step synthetic workflow to the target compound.
Step 1: Wolff-Kishner Reduction of 7-Methoxy-6-methyl-indan-1-one
Causality: The first transformation required is the complete reduction of the C-1 ketone to a methylene (-CH₂) group. The Wolff-Kishner reduction is an ideal choice for this step. It operates under basic conditions, which is well-tolerated by the methoxy ether on the aromatic ring. The mechanism involves the in-situ formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield the desired alkane.
Experimental Protocol: Wolff-Kishner Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 7-Methoxy-6-methyl-indan-1-one (1.0 eq), hydrazine hydrate (4.0 eq), and a high-boiling point solvent such as diethylene glycol.
-
Hydrazone Formation: Heat the mixture to 100-120 °C for 1-2 hours to facilitate the formation of the intermediate hydrazone.
-
Reduction: Add a strong base, such as potassium hydroxide (4.0 eq), to the reaction mixture.
-
Nitrogen Extrusion: Increase the temperature to 190-210 °C to drive the reaction. Water and excess hydrazine will distill off. The reaction is complete when nitrogen gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-methoxy-6-methyl-indane can be purified by column chromatography if necessary.
Step 2: Vilsmeier-Haack Formylation of 7-Methoxy-6-methyl-indane
Causality: The final step is the regioselective introduction of a formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a classic and effective method for this purpose. The regioselectivity is dictated by the electronic effects of the existing substituents. Both the methoxy group at C-7 and the methyl group at C-6 are ortho-, para-directing activators.[1] The C-4 position is para to the strong activating methoxy group and is sterically accessible, making it the most favorable site for electrophilic aromatic substitution by the Vilsmeier reagent (chloroiminium cation).[1]
Experimental Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), cool a solvent such as N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Electrophilic Substitution: Dissolve the 7-methoxy-6-methyl-indane intermediate (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Then, add a saturated aqueous solution of sodium acetate or sodium bicarbonate and stir until the intermediate iminium salt is fully hydrolyzed to the aldehyde. This is often accompanied by a color change and precipitation of the product.
-
Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, 7-Methoxy-6-methyl-indan-4-carbaldehyde, can be purified by recrystallization or silica gel chromatography.
Chemical Reactivity and Synthetic Utility
The primary site of reactivity in 7-Methoxy-6-methyl-indan-4-carbaldehyde is the aldehyde functional group. This group is a versatile handle for a wide array of synthetic transformations, enabling the construction of diverse molecular libraries for screening.[1] The electron-donating nature of the methoxy and methyl groups may slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde, a factor to consider when planning reactions.[1]
Caption: Key synthetic transformations of the aldehyde functional group.
Key Reactions:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Selective reduction to the primary alcohol, (7-Methoxy-6-methyl-indan-4-yl)methanol, is readily achieved with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
Reductive Amination: This powerful transformation converts the aldehyde into a new C-N bond. The reaction with a primary or secondary amine forms an intermediate imine/iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine.
-
Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for C-C bond formation. It can undergo Knoevenagel condensation with active methylene compounds or the Wittig reaction with phosphorus ylides to form new alkene derivatives.[1][2] Furthermore, reactions with Grignard reagents or organolithium compounds will produce secondary alcohols.[1]
Applications in Research and Drug Discovery
The true value of 7-Methoxy-6-methyl-indan-4-carbaldehyde lies in its potential as a key building block for the synthesis of novel compounds with potential therapeutic applications.
-
Scaffold for Library Synthesis: Its multiple functional handles allow for the rapid generation of a library of diverse derivatives. By varying the reactants used in the transformations described above (e.g., different amines in reductive amination, different ylides in the Wittig reaction), chemists can create a wide range of molecules for high-throughput screening against various biological targets.
-
Fragment-Based Drug Design (FBDD): The indane core itself is an excellent fragment for FBDD. The methoxy and methyl groups influence lipophilicity and can form specific interactions within a protein's binding pocket.[1] The aldehyde allows for the systematic "growing" of the fragment into more potent lead compounds.
-
Target-Oriented Synthesis: The structure can serve as a starting point for the synthesis of analogs of known biologically active molecules, such as those with anti-inflammatory or cytotoxic properties.[4]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic aldehydes should be strictly followed.
Table 3: Recommended Safety and Handling Procedures
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, nitrile gloves, lab coat. | To prevent eye and skin contact. Aldehydes can be irritants.[5][6] |
| Engineering Controls | Handle exclusively within a certified chemical fume hood. | To avoid inhalation of any dusts or vapors, as aromatic aldehydes can be respiratory irritants.[6][7] |
| Handling | Avoid generating dust. Wash hands thoroughly after handling. | Standard good laboratory practice to minimize exposure.[5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | To prevent degradation from moisture and air.[5][6] |
| Incompatibilities | Keep away from strong oxidizing agents and strong bases. | Aldehydes can be readily oxidized and may undergo condensation or other reactions with strong bases.[5] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety.[6] |
References
- 7-Methoxy-6-methyl-indan-4-carbaldehyde - Benchchem.
- SAFETY D
- MATERIAL SAFETY D
- SAFETY D
- Safety D
- SAFETY D
- 7-Methoxy-6-methyl-indan-1-one | 71846-67-8 - Sigma-Aldrich.
- Application Notes and Protocols: 6-Methoxyquinoline-4-carbaldehyde in Organic Synthesis and Drug Discovery - Benchchem.
- Synthesis of 7-Hydroxy-8-Methyl-4'-Methoxy-6-Formylisoflavone and Linear Hetarenochromones Based on It | Request PDF - ResearchG
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